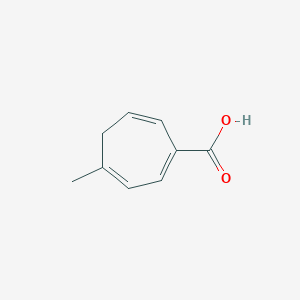![molecular formula C22H14N2 B14698701 [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile CAS No. 21870-74-6](/img/structure/B14698701.png)
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with diphenylmethylidene and propanedinitrile groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethane and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, amides, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, dyes, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use in dyes and pigments.
[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Studied for its biological activities and potential therapeutic applications.
Uniqueness
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21870-74-6 |
|---|---|
Fórmula molecular |
C22H14N2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(4-benzhydrylidenecyclohexa-2,5-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C22H14N2/c23-15-21(16-24)17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H |
Clave InChI |
LQNVRIRSWMFHKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=CC(=C(C#N)C#N)C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


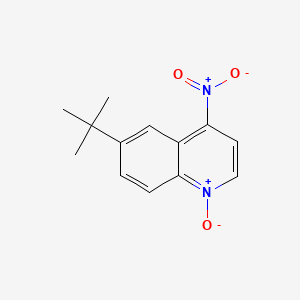
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
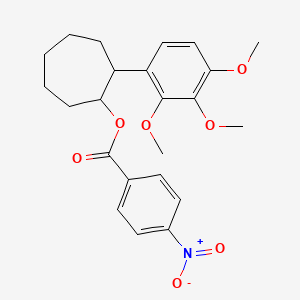
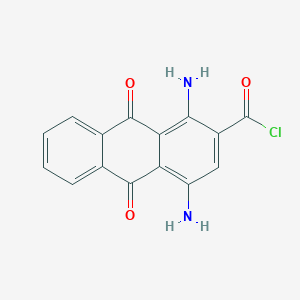
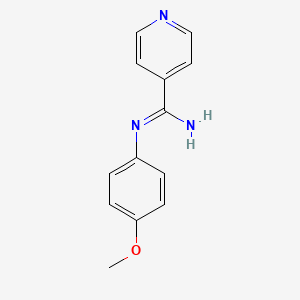
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
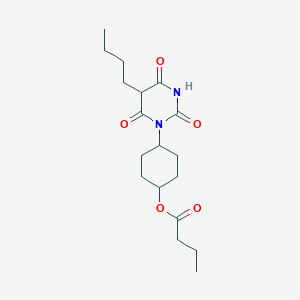
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)

